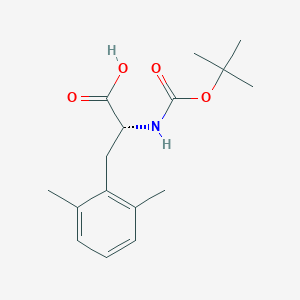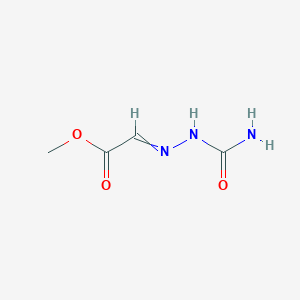
Methyl 2-(carbamoylhydrazinylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(carbamoylhydrazinylidene)acetate is an organic compound with the molecular formula C4H7N3O3. It is a derivative of hydrazine and is characterized by the presence of a carbamoylhydrazinylidene group attached to a methyl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(carbamoylhydrazinylidene)acetate typically involves the reaction of methyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired product through cyclization and dehydration steps. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(carbamoylhydrazinylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylhydrazinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(carbamoylhydrazinylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 2-(carbamoylhydrazinylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the carbamoylhydrazinylidene group, which can donate electron density to form new bonds. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl hydrazinoacetate: Similar in structure but lacks the carbamoyl group.
Ethyl 2-(carbamoylhydrazinylidene)acetate: Similar but with an ethyl group instead of a methyl group.
Methyl 2-(hydrazinylidene)acetate: Similar but lacks the carbamoyl group.
Uniqueness
Methyl 2-(carbamoylhydrazinylidene)acetate is unique due to the presence of both the carbamoyl and hydrazinylidene groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound in various chemical and biological applications.
Propiedades
Número CAS |
999-68-8 |
|---|---|
Fórmula molecular |
C4H7N3O3 |
Peso molecular |
145.12 g/mol |
Nombre IUPAC |
methyl 2-(carbamoylhydrazinylidene)acetate |
InChI |
InChI=1S/C4H7N3O3/c1-10-3(8)2-6-7-4(5)9/h2H,1H3,(H3,5,7,9) |
Clave InChI |
VQRYAYLNKCSWCB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



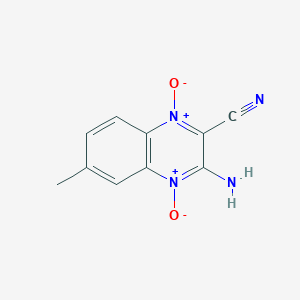
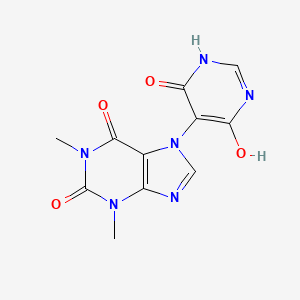
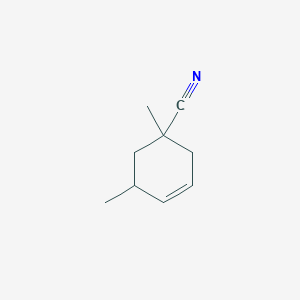

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
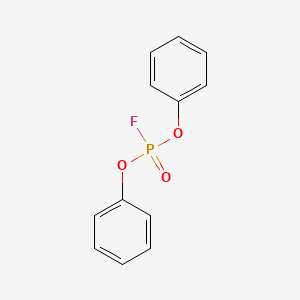
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
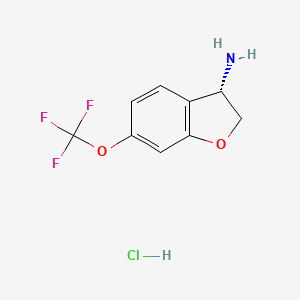
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
